molecular formula C10H9F3O B3145907 3-Allyloxy-benzotrifluoride CAS No. 585-49-9

3-Allyloxy-benzotrifluoride

Cat. No.: B3145907
CAS No.: 585-49-9
M. Wt: 202.17 g/mol
InChI Key: BQYPFVNBCSJOTG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyloxy-benzotrifluoride typically involves the reaction of 3-hydroxybenzotrifluoride with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

C6H4(OH)(CF3)+CH2=CHCH2BrC6H4(OCH2CH=CH2)(CF3)+KBr\text{C}_6\text{H}_4(\text{OH})(\text{CF}_3) + \text{CH}_2=\text{CHCH}_2\text{Br} \rightarrow \text{C}_6\text{H}_4(\text{OCH}_2\text{CH}=\text{CH}_2)(\text{CF}_3) + \text{KBr} C6​H4​(OH)(CF3​)+CH2​=CHCH2​Br→C6​H4​(OCH2​CH=CH2​)(CF3​)+KBr

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time.

Chemical Reactions Analysis

Types of Reactions: 3-Allyloxy-benzotrifluoride undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Epoxides, aldehydes.

    Reduction: Difluoromethyl, monofluoromethyl derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

3-Allyloxy-benzotrifluoride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Allyloxy-benzotrifluoride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in proteins or cell membranes.

Comparison with Similar Compounds

    Benzotrifluoride (trifluoromethylbenzene): Lacks the allyloxy group, making it less reactive in certain chemical transformations.

    3-Methoxy-benzotrifluoride: Contains a methoxy group instead of an allyloxy group, leading to different reactivity and applications.

    3-Ethoxy-benzotrifluoride: Similar to 3-Allyloxy-benzotrifluoride but with an ethoxy group, affecting its chemical and physical properties.

Uniqueness: this compound is unique due to the presence of both an allyloxy and a trifluoromethyl group, which confer distinct reactivity and potential applications. The allyloxy group allows for further functionalization, while the trifluoromethyl group enhances stability and lipophilicity.

Properties

IUPAC Name

1-prop-2-enoxy-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13/h2-5,7H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYPFVNBCSJOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 3-trifluoromethyl phenol (4.05 g, 0.025 mol) and allyl bromide in acetone (50 mL) was added K2CO3 (3.5 g, 0.025 mol). The mixture was stirred overnight at 60° C. and was diluted with n-hexane. The solution was washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude residue was purified by column chromatography to 1-alkyloxy-3-trifluoromethyl-benzene (4.0 mg, 79%).
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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